NPS 2390

Vue d'ensemble

Description

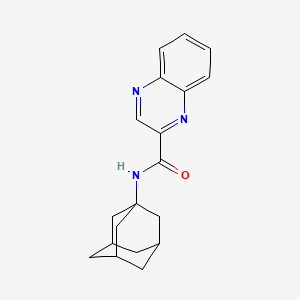

NPS 2390 est un dérivé de la quinoxaline qui agit comme un antagoniste non compétitif des récepteurs métabotropes du glutamate de groupe I, en particulier mGluR1 et mGluR5. Il a été largement utilisé dans la recherche scientifique en raison de son inhibition puissante et sélective de ces récepteurs .

Méthodes De Préparation

NPS 2390 est synthétisé par une série de réactions chimiques impliquant l'acide quinoxaline-2-carboxylique et l'adamantan-1-ylamineLes conditions de réaction incluent souvent l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et de catalyseurs pour faciliter les réactions .

Le composé est généralement purifié à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC) pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

NPS 2390 subit diverses réactions chimiques, notamment :

Oxydation : Le cycle quinoxaline peut être oxydé dans des conditions spécifiques, conduisant à la formation de N-oxydes de quinoxaline.

Réduction : La réduction du cycle quinoxaline peut produire des dihydroquinoxalines.

Substitution : Le composé peut subir des réactions de substitution où les groupes fonctionnels sur le cycle quinoxaline sont remplacés par d'autres groupes.

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .

4. Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme outil pour étudier les relations structure-activité des récepteurs métabotropes du glutamate.

Biologie : this compound est utilisé dans la recherche pour comprendre le rôle de mGluR1 et mGluR5 dans divers processus biologiques, notamment la transmission synaptique et la plasticité.

Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles dans le traitement de troubles neurologiques tels que l'épilepsie, la douleur et les accidents vasculaires cérébraux.

Industrie : This compound est utilisé dans le développement de nouveaux médicaments ciblant les récepteurs métabotropes du glutamate

5. Mécanisme d'action

This compound exerce ses effets en se liant à un site sur les récepteurs mGluR1 et mGluR5 qui est distinct du site de liaison du glutamate. Cet antagonisme non compétitif empêche l'activation de ces récepteurs par le glutamate, inhibant ainsi les voies de signalisation en aval. Les cibles moléculaires de this compound comprennent le récepteur sensible au calcium et les voies de signalisation associées impliquées dans la transmission synaptique et la plasticité .

Applications De Recherche Scientifique

NPS 2390 has a wide range of scientific research applications:

Chemistry: It is used as a tool to study the structure-activity relationships of metabotropic glutamate receptors.

Biology: this compound is employed in research to understand the role of mGluR1 and mGluR5 in various biological processes, including synaptic transmission and plasticity.

Medicine: The compound is investigated for its potential therapeutic applications in treating neurological disorders such as epilepsy, pain, and stroke.

Industry: This compound is used in the development of new drugs targeting metabotropic glutamate receptors

Mécanisme D'action

NPS 2390 exerts its effects by binding to a site on the mGluR1 and mGluR5 receptors that is distinct from the glutamate binding site. This noncompetitive antagonism prevents the activation of these receptors by glutamate, thereby inhibiting downstream signaling pathways. The molecular targets of this compound include the calcium-sensing receptor and the associated signaling pathways involved in synaptic transmission and plasticity .

Comparaison Avec Des Composés Similaires

NPS 2390 est unique en raison de sa forte sélectivité et de sa puissance en tant qu'antagoniste non compétitif de mGluR1 et mGluR5. Des composés similaires comprennent :

AIDA : Un autre antagoniste de mGluR avec des profils de sélectivité et de puissance différents.

MPEP : Un antagoniste sélectif de mGluR5 avec des propriétés pharmacologiques distinctes.

CPCCOEt : Un antagoniste sélectif de mGluR1 avec un mécanisme d'action différent.

Comparé à ces composés, this compound offre une combinaison unique de sélectivité et de puissance, ce qui en fait un outil précieux dans la recherche .

Activité Biologique

NPS 2390, a synthetic quinoxaline derivative, is recognized as a selective and non-competitive antagonist of group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. This compound has garnered attention for its potential therapeutic implications in various neurological conditions due to its distinct mechanism of action and biological activity.

- Chemical Structure : this compound is identified by its CAS number 226878-01-9, with a molecular formula of C19H21N3O.

- Mechanism : this compound operates by binding to a site distinct from the glutamate binding pocket on mGluR1 and mGluR5, inhibiting their activity without competing with glutamate. This action is crucial for modulating synaptic transmission and neuronal excitability, which are fundamental in neurophysiological processes such as learning, memory, and pain perception .

Biological Activity and Pharmacology

This compound exhibits potent inhibitory effects on mGluR-mediated signaling pathways. The following data summarizes its pharmacological profile:

| Receptor | IC50 (nM) | Effect |

|---|---|---|

| mGluR1 | 5.2 | Non-competitive antagonist |

| mGluR5 | 8.2 | Non-competitive antagonist |

| Other mGluRs | >30 | Minimal or no effect |

The compound effectively inhibits calcium mobilization in response to L-glutamate stimulation in U2OS cells, demonstrating its role in modulating intracellular calcium levels .

Case Studies and Experimental Data

- Neuronal Apoptosis : A study highlighted that this compound can attenuate neuronal apoptosis induced by traumatic brain injury (TBI). The compound reduced levels of pro-apoptotic proteins such as Bax and caspase-3, indicating its potential neuroprotective effects during hypoxic conditions .

- Calcium Sensing Receptor (CaSR) Modulation : this compound has been shown to reverse hypoxia/reoxygenation-mediated effects by inhibiting the phosphorylation of ERK1/2, suggesting its involvement in calcium signaling pathways associated with neuronal differentiation and survival .

- In Vivo Potency : In rat models, this compound demonstrated high occupancy rates at mGluR1 receptors with effective doses (ED50) ranging from 0.63 to 0.75 mg/kg when administered subcutaneously, underscoring its efficacy in central nervous system applications .

Implications for Therapeutic Use

The unique properties of this compound position it as a promising candidate for treating disorders linked to dysregulated glutamate signaling, such as:

- Chronic Pain : By modulating mGluR activity, this compound may help alleviate neuropathic pain conditions.

- Neurodegenerative Diseases : Its neuroprotective effects suggest potential applications in conditions like Alzheimer's disease or multiple sclerosis.

- Mental Health Disorders : Given the role of glutamate in mood regulation, this compound could be explored for its effects on anxiety and depression.

Propriétés

IUPAC Name |

N-(1-adamantyl)quinoxaline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c23-18(17-11-20-15-3-1-2-4-16(15)21-17)22-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,11-14H,5-10H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFVOZCCAXQXBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NC5=CC=CC=C5N=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427729 | |

| Record name | NPS 2390 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226878-01-9 | |

| Record name | NPS 2390 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.